
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction between 4-cyanopyridine and a suitable pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
化学反应分析
Types of Reactions
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield alkylated derivatives, while oxidation can produce pyridine N-oxides .
科学研究应用
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and as a ligand in coordination chemistry
作用机制
The mechanism of action of 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
相似化合物的比较
Similar Compounds
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 2-(Pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid
- 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
Uniqueness
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and synthesis .
属性
分子式 |
C10H6N4 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
6-pyridin-4-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-6-9-5-10(14-7-13-9)8-1-3-12-4-2-8/h1-5,7H |
InChI 键 |
ACWBZKFPRACQLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC=NC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


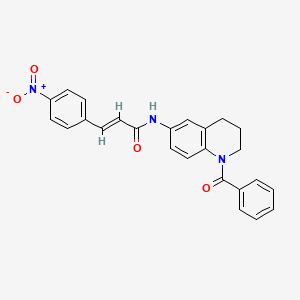
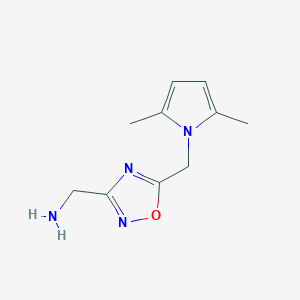
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)


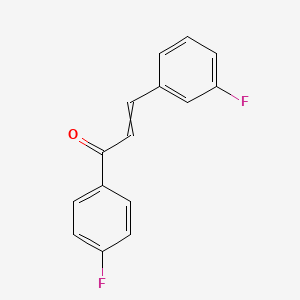

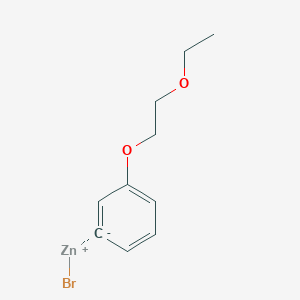
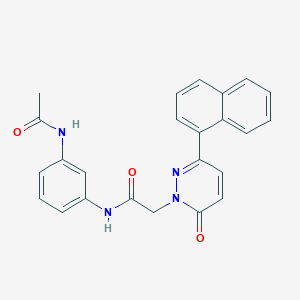
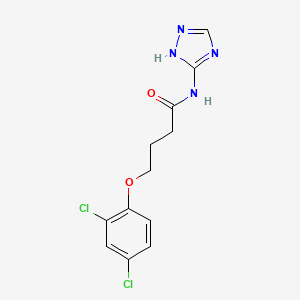

![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
